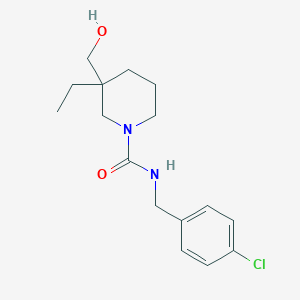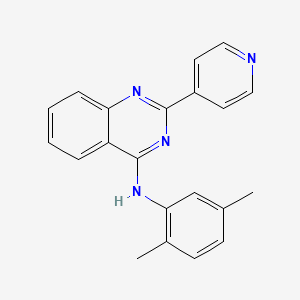![molecular formula C19H16N2O2 B5645563 N-(3,4-dimethoxyphenyl)benzo[cd]indol-2-amine](/img/structure/B5645563.png)
N-(3,4-dimethoxyphenyl)benzo[cd]indol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-dimethoxyphenyl)benzo[cd]indol-2-amine” is a complex organic compound that contains an indole ring, which is a prevalent moiety in many natural products and drugs . The compound also contains methoxy groups (-OCH3) attached to the phenyl ring, which can influence the compound’s reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or other similar methods . The methoxy groups could be introduced through a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzene ring, and methoxy groups attached to the phenyl ring. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole ring is a versatile functional group that can undergo various reactions . The methoxy groups could also participate in reactions, particularly if conditions for demethylation are met.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methoxy groups and the indole ring) would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Anti-Metastatic Agent Targeting Lysosomes
Benzo[cd]indol-2 (1H)-ones: derivatives have been investigated as potential anti-metastatic agents. Researchers have developed novel conjugates, such as compound 15f , which showed potent inhibitory activity against hepatocellular carcinoma (HCC) migration both in vitro and in vivo. The compound enters cancer cells via lysosomal polyamine transporters and induces autophagy and apoptosis. The crosstalk between autophagy and apoptosis, triggered by 15f, reinforces its anti-metastatic effects. Additionally, 15f exhibits strong green fluorescence, making it a promising lysosome imaging agent .
Organic Catalysts and Ligands
The benzo[cd]indole core serves as a scaffold for various organic catalysts and ligands. These derivatives find applications in palladium- and rhodium-catalyzed reactions (such as Heck and Suzuki couplings) and asymmetric synthesis. Their versatility makes them valuable tools in synthetic chemistry .
Biologically Active Compounds
Benzo[cd]indole derivatives: exhibit remarkable biological activity. They serve as the base structure for several commercial drugs, including ergometrine, methysergide, lisuride, ergotamine, pergolide, and terguride. These compounds are of interest due to their potential therapeutic effects .
BET Bromodomain Inhibitors
Researchers have discovered benzo[cd]indol-2(1H)-ones and pyrrolo[4,3,2-de]quinolin-2(1H)-ones with good selectivity for the BET BD1 bromodomain. Through structure-based optimization, highly active and selective compounds have been identified. These inhibitors hold promise for cancer therapy and epigenetic modulation .
Anticancer Agents with Diagnostic Functions
Given the urgent need for anticancer agents in hepatocellular carcinoma management, compounds based on the benzo[cd]indol-2 (1H)-one scaffold could serve dual roles—both diagnostic and therapeutic. Combining diagnostic imaging capabilities with targeted therapy enhances patient outcomes .
Dyes and Electronic Typing Materials
Historically, benzo[cd]indol-2 (1H)-one was used in dyes and the manufacture of electronic typing materials. While its primary applications have shifted, understanding its properties in these contexts can provide insights for future material science research .
Mecanismo De Acción
Target of Action
The primary target of Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine is the lysosome . Lysosomes play a crucial role in cellular processes such as autophagy and apoptosis . This compound also targets Atg4B , an enzyme involved in autophagy .
Mode of Action
This compound enters cancer cells via the polyamine transporter localized in the lysosomes . It induces autophagy and apoptosis in the cells . The crosstalk between autophagy and apoptosis induced by this compound results in mutually reinforcing patterns .
Biochemical Pathways
The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . Autophagy plays a dual role in cancer therapy, protecting against and promoting cell death . The compound’s interaction with the autophagy pathway is promising for cancer therapy .
Pharmacokinetics
Its ability to enter cells via the polyamine transporter suggests it may have good cell permeability .
Result of Action
The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells , which could potentially inhibit tumor growth and metastasis.
Action Environment
The action environment of the compound is within the cellular environment, specifically the lysosomes . The compound’s efficacy and stability could be influenced by various factors within this environment, such as pH, enzyme activity, and the presence of other compounds.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)benzo[cd]indol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-22-16-10-9-13(11-17(16)23-2)20-19-14-7-3-5-12-6-4-8-15(21-19)18(12)14/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMICCSLWVXIYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC4=C3C2=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[cd]indol-2-yl-(3,4-dimethoxy-phenyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(4,4,4-trifluorobutanoyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5645487.png)
![2-({4-[1-ethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]benzyl}thio)pyridine](/img/structure/B5645504.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-isonicotinoylpiperidin-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5645509.png)

![{3-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5645524.png)
![6-({3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5645527.png)
![ethyl 2-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5645531.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5645540.png)
![N-{2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5645549.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-diethyl-5-pyrimidinecarboxamide](/img/structure/B5645555.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5645559.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5645570.png)
![N-(4-fluorophenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5645574.png)